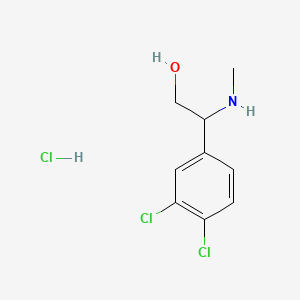![molecular formula C8H7BrO3 B13466960 Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-7-oxabicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a unique structure with a bromine atom and an ester functional group
准备方法
The synthesis of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to facilitate the bromination process . The resulting product is then subjected to further purification steps to obtain the desired compound.
化学反应分析
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out to modify the bromine atom or the ester group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Deoxygenative Aromatization: This reaction involves the use of oxorhenium catalysts and triphenyl phosphite as an oxygen acceptor, leading to the formation of aromatic compounds.
科学研究应用
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .
相似化合物的比较
Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the bromine atom and ester group.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: This compound has two ester groups and undergoes similar bromination reactions.
The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C8H7BrO3 |
|---|---|
分子量 |
231.04 g/mol |
IUPAC 名称 |
methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3 |
InChI 键 |
FIYSWKITUMBNQB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2C=CC1O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


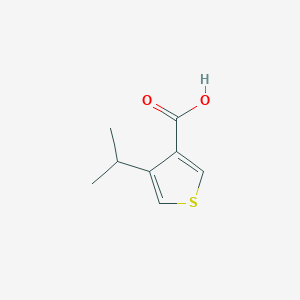
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
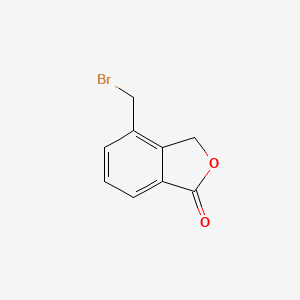
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)
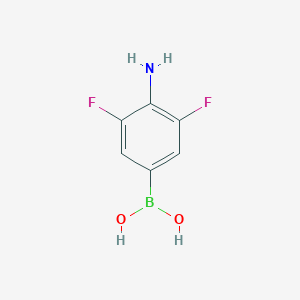
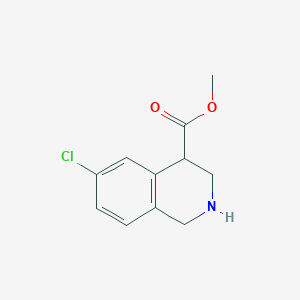
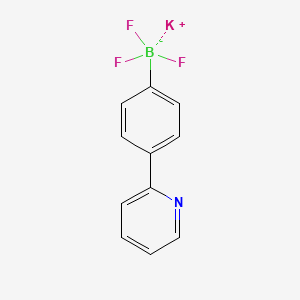

![tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate](/img/structure/B13466941.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)
